molecular formula C33H25N3O4S B2577007 3-methoxy-N-{3-[2-(3-methoxynaphthalene-2-amido)-1,3-thiazol-4-yl]phenyl}naphthalene-2-carboxamide CAS No. 391222-87-0

3-methoxy-N-{3-[2-(3-methoxynaphthalene-2-amido)-1,3-thiazol-4-yl]phenyl}naphthalene-2-carboxamide

Cat. No.: B2577007
CAS No.: 391222-87-0
M. Wt: 559.64
InChI Key: ZLZFCPNBISYQGT-UHFFFAOYSA-N
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Description

3-methoxy-N-{3-[2-(3-methoxynaphthalene-2-amido)-1,3-thiazol-4-yl]phenyl}naphthalene-2-carboxamide is a synthetic organic compound featuring a complex structure with two methoxynaphthalene units connected via a thiazole-containing linker. Compounds containing methoxynaphthalene scaffolds are of significant interest in medicinal chemistry and chemical biology research. Similar structural motifs have been investigated as core replacements in the development of positive allosteric modulators for receptors such as the M1 muscarinic acetylcholine receptor, which is a target in neurological disorder research . The presence of the thiazole ring, a privileged structure in drug discovery, further enhances its potential as a key intermediate for constructing more complex molecules. This reagent is provided for research applications, including but not limited to, use as a building block in organic synthesis, a potential pharmacophore in hit-to-lead optimization campaigns, and a tool compound in biochemical assay development. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-methoxy-N-[3-[2-[(3-methoxynaphthalene-2-carbonyl)amino]-1,3-thiazol-4-yl]phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H25N3O4S/c1-39-29-17-22-10-5-3-8-20(22)15-26(29)31(37)34-25-13-7-12-24(14-25)28-19-41-33(35-28)36-32(38)27-16-21-9-4-6-11-23(21)18-30(27)40-2/h3-19H,1-2H3,(H,34,37)(H,35,36,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZFCPNBISYQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC(=C3)C4=CSC(=N4)NC(=O)C5=CC6=CC=CC=C6C=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-{3-[2-(3-methoxynaphthalene-2-amido)-1,3-thiazol-4-yl]phenyl}naphthalene-2-carboxamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-{3-[2-(3-methoxynaphthalene-2-amido)-1,3-thiazol-4-yl]phenyl}naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include organometallic compounds, halogens, and various acids and bases. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

3-methoxy-N-{3-[2-(3-methoxynaphthalene-2-amido)-1,3-thiazol-4-yl]phenyl}naphthalene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methoxy-N-{3-[2-(3-methoxynaphthalene-2-amido)-1,3-thiazol-4-yl]phenyl}naphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole-Based Carboxamide Derivatives

(a) N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g)
  • Structural Similarities : Shares a thiazole core and carboxamide linkage but lacks naphthalene substituents.
  • Synthesis: Ethanol-mediated reaction (70% yield) .
  • Key Differences : Incorporates a benzothiazole ring and a 4-chlorophenyl group, which may reduce planarity compared to the target compound.
(b) Dabrafenib Mesylate
  • Structural Similarities : Contains a 1,3-thiazole ring linked to aromatic systems (pyrimidine and fluorophenyl groups) .
  • Key Differences : Dabrafenib includes a sulfonamide group and targets BRAF kinase, whereas the target compound’s naphthalene moieties may favor different binding interactions.
  • Bioactivity: FDA-approved for melanoma; highlights the therapeutic relevance of thiazole-based scaffolds .

Naphthalene-Containing Carboxamides

(a) 3-Hydroxy-N-(4-Methoxyphenyl)Naphthalene-2-Carboxamide
  • Structural Similarities : Shares the naphthalene-2-carboxamide backbone but lacks the thiazole-phenyl linkage .
  • Key Differences : The hydroxyl and 4-methoxyphenyl groups may enhance solubility but reduce steric bulk compared to the target compound.
  • Applications : Used industrially for its physicochemical stability, suggesting the target compound may exhibit similar robustness .
(b) N-(2-Ethoxyphenyl)-3-Hydroxy-4-[[2-Methoxy-5-[[2-(1-Oxopropoxy)Ethyl]Sulphonyl]Phenyl]Azo]Naphthalene-2-Carboxamide
  • Structural Similarities : Contains a naphthalene-carboxamide core with methoxy and arylazo substituents .
  • Key Differences : The azo and sulphonyl groups introduce photochemical reactivity, unlike the target compound’s thiazole-based architecture.
  • Applications : Used in dyes and sensors, indicating versatility in naphthalene-carboxamide functionalization .

Methoxy-Substituted Heterocycles

(a) N-{5-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-4-Methyl-1,3-Thiazol-2-yl}-5-Phenyl-1,2-Oxazole-3-Carboxamide
  • Structural Similarities : Combines thiazole and oxazole rings with methoxyphenyl groups .
  • Key Differences : The oxadiazole ring may enhance metabolic stability but reduce conformational flexibility compared to the target’s naphthalene-thiazole system.
  • Synthesis : Multi-step reactions with moderate yields (45–60%) .
(b) N-(4-(2-((3-Methoxybenzyl)Amino)-2-Oxoethyl)Thiazol-2-yl)Furan-2-Carboxamide
  • Structural Similarities : Features a thiazole ring with methoxybenzyl and furan-carboxamide substituents .
  • Applications : Explored in drug development for its balanced lipophilicity .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Yield Bioactivity (IC50/Applications) Reference
Target Compound Thiazole + Naphthalene Dual methoxynaphthalene-carboxamide N/A Hypothesized kinase inhibition
N-[2-(4-Chlorophenyl)-4-oxo-thiazolidin-3-yl]-benzothiazole-3-carboxamide Thiazolidinone + Benzothiazole 4-Chlorophenyl, benzothiazole 70% Antimicrobial (inferred)
Dabrafenib Mesylate Thiazole + Pyrimidine Fluorophenyl, sulfonamide N/A BRAF inhibition (FDA-approved)
3-Hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide Naphthalene Hydroxy, 4-methoxyphenyl N/A Industrial applications
N-{5-[3-(4-Methoxyphenyl)-oxadiazol-5-yl]-thiazol-2-yl}-oxazole-3-carboxamide Thiazole + Oxadiazole 4-Methoxyphenyl, oxazole 45–60% Not reported

Key Findings and Implications

  • Structural Flexibility : The target compound’s dual naphthalene-thiazole architecture offers unique steric and electronic properties compared to simpler thiazole or naphthalene derivatives.
  • Bioactivity Potential: Thiazole-based hybrids in exhibit IC50 values of 63–68 μg/mL for antioxidant activity, implying possible therapeutic avenues for the target compound .
  • Industrial Relevance: Naphthalene-carboxamide derivatives demonstrate stability in non-pharmaceutical applications, supporting the target compound’s utility in material science .

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